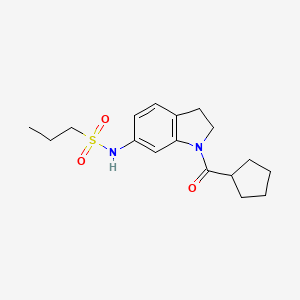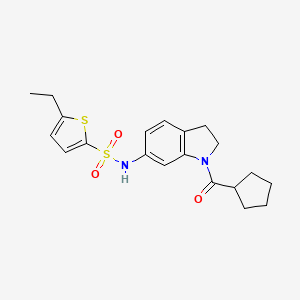
4-(N,N-dimethylsulfamoyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide
Overview
Description
4-(N,N-dimethylsulfamoyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide, also known as DMSB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(N,N-dimethylsulfamoyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 4-(N,N-dimethylsulfamoyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide has also been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
4-(N,N-dimethylsulfamoyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 4-(N,N-dimethylsulfamoyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide has been found to induce apoptosis, inhibit angiogenesis, and reduce the expression of various oncogenes. In neurons, 4-(N,N-dimethylsulfamoyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide has been shown to enhance cognitive function and protect against oxidative stress and neuroinflammation. 4-(N,N-dimethylsulfamoyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide has also been found to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(N,N-dimethylsulfamoyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide is its high purity and stability, which makes it suitable for use in various lab experiments. 4-(N,N-dimethylsulfamoyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of 4-(N,N-dimethylsulfamoyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 4-(N,N-dimethylsulfamoyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide. One direction is the development of new compounds based on the 4-(N,N-dimethylsulfamoyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide scaffold with improved pharmacological properties. Another direction is the investigation of the mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide and its potential targets. Furthermore, the potential applications of 4-(N,N-dimethylsulfamoyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide in other fields such as immunology and infectious diseases should also be explored.
Scientific Research Applications
4-(N,N-dimethylsulfamoyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, 4-(N,N-dimethylsulfamoyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 4-(N,N-dimethylsulfamoyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide has been found to have neuroprotective effects and to enhance cognitive function. In drug discovery, 4-(N,N-dimethylsulfamoyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide has been used as a scaffold for the design of new compounds with improved pharmacological properties.
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-24(2)31(28,29)18-9-6-16(7-10-18)21(26)23-17-8-5-15-11-12-25(19(15)14-17)22(27)20-4-3-13-30-20/h3-10,13-14H,11-12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUIYAWZJHFMNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



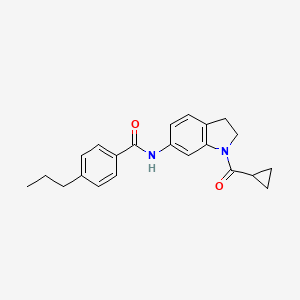
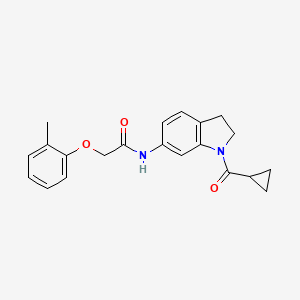
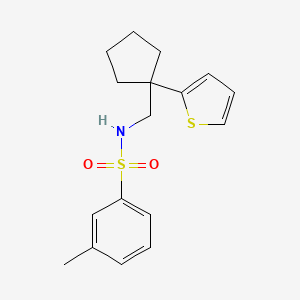
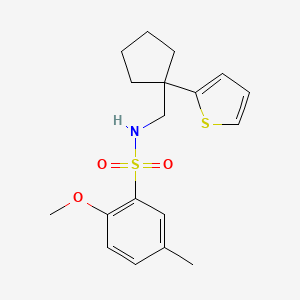
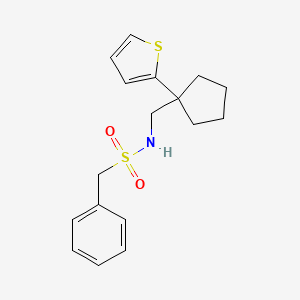
![N-(3,4-dichlorophenyl)-4-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B3209242.png)
![N-(4-ethoxyphenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide](/img/structure/B3209246.png)
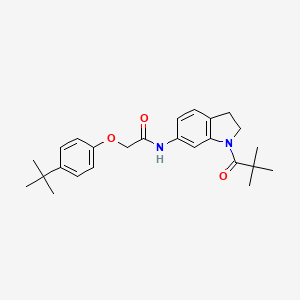

![N-(1-(furan-2-carbonyl)indolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3209277.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B3209290.png)
